Regioisomeric LogP and Physical Form Comparison
The 5,6,7,8-tetrahydro regioisomer (target compound) exhibits a calculated LogP of 0.87 and is a low-melting solid or viscous oil at ambient temperature (no discrete melting point reported by suppliers), whereas the 1,2,3,4-tetrahydro regioisomer (CAS 115955-90-3) is a well-defined crystalline solid with a melting point of 150–155°C and reported LogP values ranging from 0.12 to 1.82 [1]. Density also differs substantially: 1.081 g/cm³ for the 5,6,7,8-isomer versus 1.636 g/cm³ for the 1,2,3,4-isomer [1]. These differences arise from the distinct saturation pattern, which alters ring electronics, molecular planarity, and crystal packing.
| Evidence Dimension | Lipophilicity (calculated LogP) and physical form |
|---|---|
| Target Compound Data | LogP: 0.87 (calculated); Physical form: low-melting solid/oil (no discrete mp reported); Density: 1.081 g/cm³ |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinolin-5-amine (CAS 115955-90-3): LogP: 0.12–1.82; mp: 150–155°C (crystalline solid); Density: 1.636 g/cm³ |
| Quantified Difference | LogP difference of 0.75 log units (target vs. ChemicalBook value of 0.12); density difference of ~0.55 g/cm³ (34% lower for target); categorical difference in physical form (oil/low-melting solid vs. crystalline solid with sharp mp) |
| Conditions | Calculated/predicted physicochemical properties from authoritative vendor databases and chemical registries |
Why This Matters
For procurement and laboratory handling, a low-melting solid or oil requires different storage, dispensing (weighing vs. volumetric), and formulation protocols than a high-melting crystalline solid, directly impacting automated parallel synthesis workflows and assay-ready plate preparation.
- [1] Molbase. 1,2,3,4-Tetrahydroisoquinolin-5-amine (CAS 115955-90-3). LogP: 1.8245, Density: 1.636 g/cm³, Melting Point: 153-155°C (lit.). https://qiye.molbase.cn View Source
